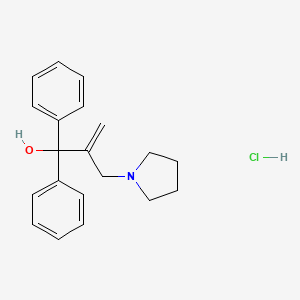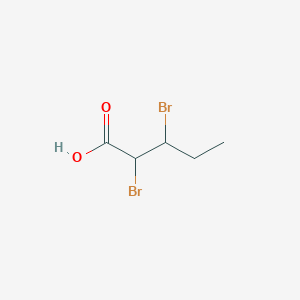![molecular formula C31H34O16P2S4 B13733468 3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] is a heterocyclic organic compound with the CAS number 406939-32-0 . This compound is known for its unique structure, which includes multiple methoxybenzenesulfonic acid groups attached to a central propanediyldiphosphinidyne core. It is primarily used in experimental and research settings .
Métodos De Preparación
The synthesis of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] involves several steps. The synthetic route typically starts with the preparation of the propanediyldiphosphinidyne core, followed by the attachment of the methoxybenzenesulfonic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.
Análisis De Reacciones Químicas
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The methoxybenzenesulfonic acid groups can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies, particularly in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it useful in biological research, including studies on enzyme interactions and protein binding.
Medicine: Research into potential medical applications includes exploring its use as a drug precursor or in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparación Con Compuestos Similares
When compared to similar compounds, 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] stands out due to its unique structure and functional groups. Similar compounds include:
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-hydroxybenzenesulfonic acid]: This compound has hydroxy groups instead of methoxy groups, leading to different chemical properties and reactivity.
3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-chlorobenzenesulfonic acid]:
These comparisons highlight the uniqueness of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] and its specific uses in various fields.
Propiedades
Fórmula molecular |
C31H34O16P2S4 |
|---|---|
Peso molecular |
852.8 g/mol |
Nombre IUPAC |
3-[3-bis(2-methoxy-5-sulfophenyl)phosphanylpropyl-(2-methoxy-5-sulfophenyl)phosphanyl]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C31H34O16P2S4/c1-44-24-10-6-20(50(32,33)34)16-28(24)48(29-17-21(51(35,36)37)7-11-25(29)45-2)14-5-15-49(30-18-22(52(38,39)40)8-12-26(30)46-3)31-19-23(53(41,42)43)9-13-27(31)47-4/h6-13,16-19H,5,14-15H2,1-4H3,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
Clave InChI |
QRWUNHONQDUYKK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)O)P(CCCP(C2=C(C=CC(=C2)S(=O)(=O)O)OC)C3=C(C=CC(=C3)S(=O)(=O)O)OC)C4=C(C=CC(=C4)S(=O)(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



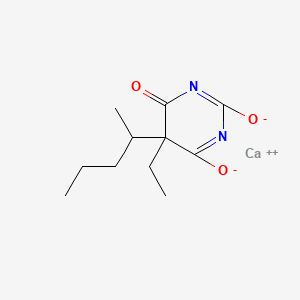


![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
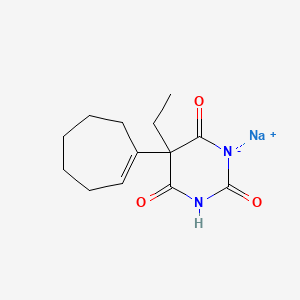
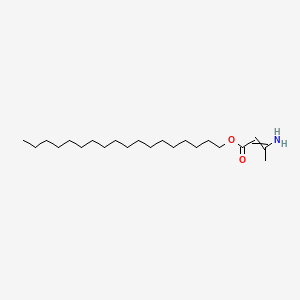
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
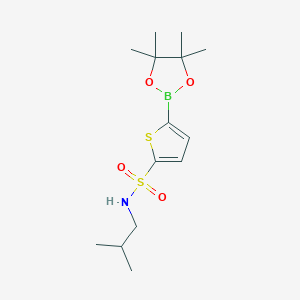
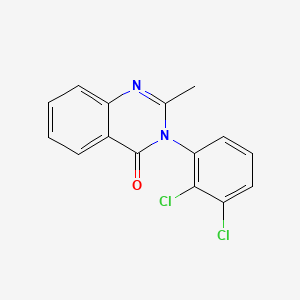

![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
